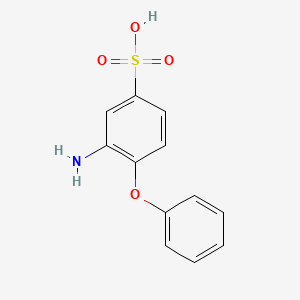
3-Amino-4-anilinobenzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-anilinobenzene-1-sulfonic acid is an organic compound with the molecular formula C12H12N2O3S. It is a derivative of benzene, featuring both amino and sulfonic acid functional groups. This compound is notable for its applications in various chemical processes and industries, particularly in the synthesis of dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-anilinobenzene-1-sulfonic acid typically involves the sulfonation of aniline derivatives. One common method includes the nitration of aniline to form nitroaniline, followed by reduction to the corresponding amine. The sulfonation step is then carried out using sulfuric acid under controlled conditions to introduce the sulfonic acid group.
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature and pH to optimize the reaction conditions and minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, enhancing its reactivity.
Substitution: Electrophilic substitution reactions are common, where the amino and sulfonic acid groups direct the incoming electrophile to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) and catalytic hydrogenation are typical methods.
Substitution Conditions: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products: The reactions typically yield various substituted benzene derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
3-Amino-4-anilinobenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in biochemical assays and as a staining agent in microscopy.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other colorants for textiles and plastics.
作用機序
The mechanism of action of 3-Amino-4-anilinobenzene-1-sulfonic acid involves its ability to participate in various chemical reactions due to the presence of amino and sulfonic acid groups. These functional groups allow the compound to interact with different molecular targets, facilitating processes such as electron transfer and molecular binding. The pathways involved often include nucleophilic substitution and electrophilic addition reactions.
類似化合物との比較
- 4-Amino-1,1’-azobenzene-3,4’-disulfonic acid
- 2-Amino-5-(4-sulfophenyl)azo-benzenesulfonic acid
Comparison: 3-Amino-4-anilinobenzene-1-sulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and solubility properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly useful in dye synthesis and other industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
3-amino-4-anilinobenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c13-11-8-10(18(15,16)17)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14H,13H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNWONYLFMZVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597491 |
Source


|
| Record name | 3-Amino-4-anilinobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85776-39-2 |
Source


|
| Record name | 3-Amino-4-anilinobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride](/img/structure/B8038920.png)
![2-[4-(4-Aminophenyl)piperazin-1-yl]ethanol;hydrochloride](/img/structure/B8038921.png)






![Methyl 4-[4-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate](/img/structure/B8038960.png)
![(4-Nitrophenyl)methyl 7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8038967.png)
![2-[4-[4-(5-Amino-3-methylpyrazol-1-yl)phenyl]phenyl]-5-methylpyrazol-3-amine](/img/structure/B8038969.png)


